

# Spectroscopic Characterization Guide: 5-Phenylpent-4-ynoic Acid[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-phenylpent-4-ynoic Acid

CAS No.: 3350-92-3

Cat. No.: B3382499

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## Executive Summary

**5-Phenylpent-4-ynoic acid** (CAS 3350-92-3) is a critical internal alkyne linker used in bio-orthogonal chemistry, specifically as a precursor for "click" chemistry probes and in the synthesis of histone deacetylase (HDAC) inhibitors.[1][2] Its structure comprises a terminal carboxylic acid, a flexible ethyl linker, and a phenyl-capped internal alkyne.[1] This guide provides a definitive protocol for its synthesis via Sonogashira coupling and details its spectroscopic signature (NMR, IR, MS) to ensure rigorous quality control in drug development workflows.[1]

## Synthesis & Sample Preparation

To ensure the integrity of spectroscopic data, the compound must be synthesized with high purity (>98%). The industry-standard method involves the Sonogashira cross-coupling of iodobenzene with 4-pentynoic acid.[1]

## Optimized Sonogashira Coupling Protocol

Objective: Synthesize **5-phenylpent-4-ynoic acid** from commercially available precursors.

## Reagents:

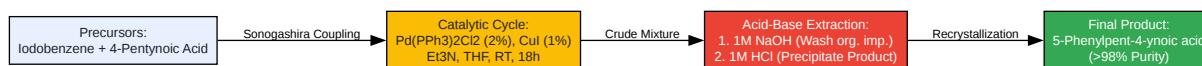
- Iodobenzene (1.0 equiv)[3]
- 4-Pentynoic acid (1.1 equiv)[1]
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>] (0.02 equiv)
- Copper(I) iodide [CuI] (0.01 equiv)
- Triethylamine (Et<sub>3</sub>N) (3.0 equiv)[4]
- Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.[1]

## Step-by-Step Workflow:

- Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
- Dissolution: Dissolve Iodobenzene (10 mmol) and 4-Pentynoic acid (11 mmol) in degassed THF (20 mL).
- Catalyst Addition: Add Et<sub>3</sub>N (30 mmol), followed by Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.2 mmol) and CuI (0.1 mmol). The solution will darken (typically turning dark brown/black).
- Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of iodobenzene.[1]
- Work-up:
  - Evaporate THF under reduced pressure.
  - Redissolve residue in 1M NaOH (aqueous) to deprotonate the acid (forming the carboxylate salt).
  - Wash the aqueous layer with Diethyl Ether (removes non-acidic impurities/catalyst ligands).
  - Acidify the aqueous layer to pH 1 with 1M HCl (precipitates the product).

- Extract with Ethyl Acetate (3x).[1]
- Purification: Dry organic layers over MgSO<sub>4</sub>, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexane).

## Synthesis Workflow Diagram[1]



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Figure 1: Optimized Sonogashira coupling workflow for the synthesis of **5-phenylpent-4-ynoic acid**.

## Spectroscopic Characterization

The following data represents the standard spectral signature for pure **5-phenylpent-4-ynoic acid** (C<sub>11</sub>H<sub>10</sub>O<sub>2</sub>).

### Nuclear Magnetic Resonance (NMR)

Solvent: CDCl<sub>3</sub> (Deuterated Chloroform) Instrument: 400 MHz or higher.[1][5]

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity         | Integration | Assignment                    | Structural Context                               |
|----------------------------------|----------------------|-------------|-------------------------------|--|
| 11.0 - 12.0                      | Broad Singlet        | 1H          | -COOH                         | Carboxylic acid proton (exchangeable).<br>[1]    |
| 7.38 - 7.45                      | Multiplet            | 2H          | Ar-H (ortho)                  | Phenyl ring protons adjacent to alkyne.[1]       |
| 7.25 - 7.35                      | Multiplet            | 3H          | Ar-H (meta/para)              | Remaining phenyl ring protons.[1]                |
| 2.83                             | Triplet (J = 7.2 Hz) | 2H          | $\equiv\text{C}-\text{CH}_2-$ | Propargylic methylene (deshielded by alkyne).[1] |
| 2.67                             | Triplet (J = 7.2 Hz) | 2H          | $-\text{CH}_2-\text{COOH}$    | Methylene alpha to carbonyl.[1]                  |

### $^{13}\text{C}$ NMR Data (100 MHz, $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment                      | Structural Context                                  |
|----------------------------------|---------------------------------|---|
| 178.5                            | C=O                             | Carboxylic acid carbonyl.[1]                        |
| 131.6                            | Ar-C (ortho)                    | Aromatic CH.[1]                                     |
| 128.3                            | Ar-C (meta)                     | Aromatic CH.[1]                                     |
| 127.9                            | Ar-C (para)                     | Aromatic CH.[1]                                     |
| 123.4                            | Ar-C (ipso)                     | Quaternary aromatic carbon attached to alkyne.[1]   |
| 88.2                             | Ph-C $\equiv$ C-                | Internal alkyne carbon (phenyl side).[1]            |
| 81.5                             | -C $\equiv$ C-CH <sub>2</sub> - | Internal alkyne carbon (alkyl side).[1]             |
| 33.4                             | -CH <sub>2</sub> -COOH          | Alpha carbon.[1]                                    |
| 15.2                             | $\equiv$ C-CH <sub>2</sub> -    | Propargylic carbon (shielded relative to alpha).[1] |

## Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Functional Group           | Assignment Note   |
|--------------------------------|---------------|----------------------------|---|
| 2800 - 3200                    | Broad, Strong | O-H Stretch                | Characteristic of carboxylic acid dimers.                 |
| 2230 - 2250                    | Weak/Medium   | C≡C Stretch                | Internal alkynes show weaker bands than terminal alkynes. |
| 1705 - 1715                    | Strong        | C=O <sup>[1]</sup> Stretch | Carbonyl stretch of the carboxylic acid. <sup>[1]</sup>   |
| 1598, 1490                     | Medium        | C=C Aromatic               | Skeletal vibrations of the phenyl ring.                   |
| 690, 755                       | Strong        | C-H Bending                | Monosubstituted benzene (out-of-plane). <sup>[1]</sup>    |

## Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI (Electrospray Ionization).<sup>[1]</sup>

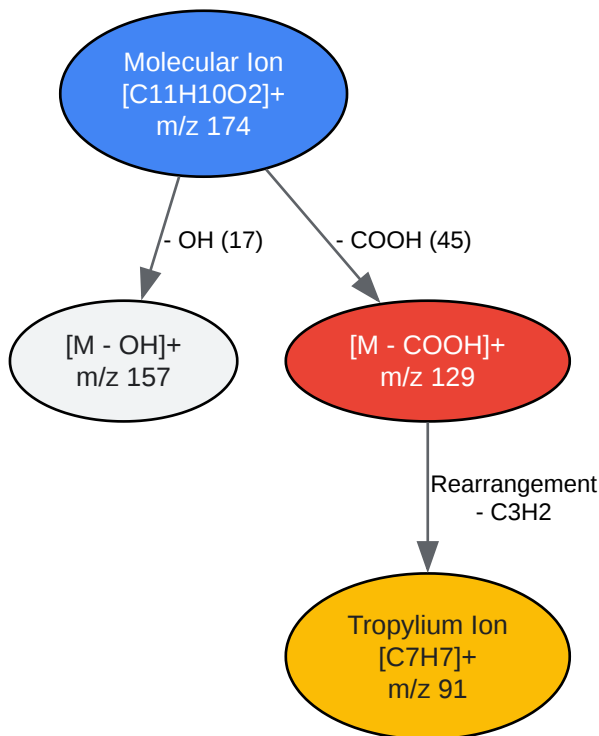
- Molecular Formula: C<sub>11</sub>H<sub>10</sub>O<sub>2</sub><sup>[1]</sup>
- Exact Mass: 174.0681<sup>[1]</sup>

Fragmentation Pattern (EI-MS):

- m/z 174 (M<sup>+</sup>): Molecular ion peak.<sup>[1]</sup>
- m/z 156 [M - H<sub>2</sub>O]<sup>+</sup>: Loss of water (common in carboxylic acids).<sup>[1]</sup>
- m/z 129 [M - COOH]<sup>+</sup>: Loss of the carboxylic acid group (Base Peak candidate).<sup>[1]</sup>
- m/z 115 [M - CH<sub>2</sub>COOH]<sup>+</sup>: Cleavage of the propargylic bond; formation of phenyl-alkyne cation.<sup>[1]</sup>

- $m/z$  91  $[C_7H_7]^+$ : Tropylium ion (Rearrangement of the benzyl fragment).

## Fragmentation Pathway Diagram



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Figure 2: Proposed mass spectrometry fragmentation pathway for **5-phenylpent-4-ynoic acid**.

## Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific pitfalls. Use this troubleshooting matrix to validate your results.

| Observation                    | Potential Cause                        | Remediation   |
|--------------------------------|--|---|
| NMR: Extra triplet at ~2.4 ppm | Unreacted 4-pentynoic acid             | Recrystallize from Hexane/EtOAc.  |
| NMR: Multiplet at ~7.6-7.7 ppm | Homocoupling of Iodobenzene (Biphenyl) | Check stoichiometry; ensure inert atmosphere.   |
| IR: Missing C≡C peak at 2230   | Internal symmetry                      | Internal alkynes can have very weak dipoles.[1] Rely on <sup>13</sup> C NMR (80-90 ppm) for confirmation. |
| Appearance: Dark/Black Solid   | Palladium contamination                | Filter through a pad of Celite or silica gel to remove residual Pd black.[1]                              |

## References

- PubChem.**5-phenylpent-4-ynoic Acid** (CID 10975983).[1] National Library of Medicine.[1] Available at: [[Link](#)]
- Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] (Foundational review for the synthesis protocol).
- SpectraBase.5-Phenyl-4-pentynoic acid.[1][2] Wiley Science Solutions.[1] (Source for reference spectra verification).
- ChemSrc.**5-phenylpent-4-ynoic acid** CAS 3350-92-3.[1][2] Available at: [[Link](#)]

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## Sources

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- [2. 5-phenylpent-4-ynoic acid | CAS#:3350-92-3 | Chemsrc \[chemsrc.com\]](#)
- [3. 5-Phenylvaleric acid\(2270-20-4\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst \[mdpi.com\]](#)
- [5. rsc.org \[rsc.org\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization Guide: 5-Phenylpent-4-ynoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3382499/docs#spectroscopic-characterization-guide-5-phenylpent-4-ynoic-acid-1\]](https://www.benchchem.com/product/b3382499/docs#spectroscopic-characterization-guide-5-phenylpent-4-ynoic-acid-1)

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